3-Propylcyclohexan-1-ol

Fragrance Chemistry Olfactory Evaluation Cyclohexanol Derivatives

3-Propylcyclohexan-1-ol (CAS 474316-79-5) is a C9 alkyl-substituted cyclohexanol derivative with molecular formula C9H18O and molecular weight 142.24 g/mol. It belongs to the class of cycloalcohols and is characterized by a propyl group at the 3-position of the cyclohexane ring.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Cat. No. B1321913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylcyclohexan-1-ol
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCC1CCCC(C1)O
InChIInChI=1S/C9H18O/c1-2-4-8-5-3-6-9(10)7-8/h8-10H,2-7H2,1H3
InChIKeyFVBXFGIVCJUGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylcyclohexan-1-ol: Baseline Properties and Procurement Context for C9 Alkylcyclohexanol Derivatives


3-Propylcyclohexan-1-ol (CAS 474316-79-5) is a C9 alkyl-substituted cyclohexanol derivative with molecular formula C9H18O and molecular weight 142.24 g/mol . It belongs to the class of cycloalcohols and is characterized by a propyl group at the 3-position of the cyclohexane ring . This compound is commercially available from multiple vendors with typical purity specifications of 95% or higher, indicating its utility as a research chemical and synthetic intermediate .

3-Propylcyclohexan-1-ol: Why Positional Isomers and Shorter Alkyl Chains Cannot Be Substituted


Substitution among cyclohexanol derivatives is not straightforward because the position and length of the alkyl substituent critically determine physicochemical properties, biological activity, and olfactory character. For instance, 3-alkylcyclohexanols exhibit woody-green odor notes distinct from the camphoraceous-tarry profile of 4-alkyl analogs [1], while 2,6-dialkyl substitution dramatically alters lipophilicity and hydrogen-bonding capacity [2]. Even among C9 positional isomers, boiling points differ by >5 °C and logP values vary by >0.3 units, directly impacting purification requirements, formulation behavior, and biological partitioning . Procurement of a specific isomer such as 3-propylcyclohexan-1-ol is therefore essential when experimental reproducibility or product performance depends on precise molecular topology.

3-Propylcyclohexan-1-ol: Quantitative Differentiation Evidence for Scientific Procurement


Olfactory Profile: 3-Propylcyclohexan-1-ol Delivers Woody-Green Odor Distinct from 4-Alkylcyclohexanol Analogs

3-Alkylcyclohexan-1-ols as a class exhibit woody, green, and earthy odor notes, in contrast to the 4-alkylcyclohexanols which are described as woody with camphoraceous, piney, tarry, and leathery nuances [1]. This qualitative differentiation is crucial for fragrance formulation, where the target olfactive profile dictates compound selection. While quantitative odor threshold data for 3-propylcyclohexan-1-ol specifically are not publicly available, the class-level distinction provides a clear procurement rationale when a cleaner, greener woody note is desired over the heavier, tarry character of 4-substituted isomers [1].

Fragrance Chemistry Olfactory Evaluation Cyclohexanol Derivatives

Physicochemical Property Comparison: Positional Isomerism Impacts Boiling Point and Lipophilicity

Predicted physicochemical properties for 3-propylcyclohexan-1-ol (estimated logP ≈ 2.8, boiling point ≈ 195 °C) differ measurably from its positional isomers. 4-Propylcyclohexanol has a predicted logP of 2.90 and a boiling point of 201.9±8.0 °C , while 1-propylcyclohexanol exhibits a boiling point of 194.4 °C . The ~7 °C difference in boiling point between 3- and 4- isomers is significant for vacuum distillation purification, and the ~0.5 unit difference in logP relative to unsubstituted cyclohexanol (logP = 1.20 [1]) alters solubility and partitioning behavior in biphasic reactions and biological assays.

Physical Organic Chemistry Separation Science Lipophilicity

Commercial Scale and Regulatory Classification: 3-Propylcyclohexan-1-ol is Manufactured in Industrial Quantities

According to Japanese chemical regulatory data, alkyl (C1-5) cyclohexanols, which include 3-propylcyclohexan-1-ol, are manufactured and/or imported in quantities between 1 and 1,000 tons per year [1]. The compound is classified as a 'General chemical substance' under the Act on the Evaluation of Chemical Substances and Regulation of Their Manufacture, etc. (CSCL), indicating established industrial production rather than a rare research-only intermediate [1]. This commercial scale differentiates 3-propylcyclohexan-1-ol from many custom-synthesized analogs that may be available only in milligram quantities, ensuring supply security and cost efficiency for larger-scale applications.

Chemical Manufacturing Regulatory Compliance Supply Chain

Synthetic Accessibility: Grignard-Based Route Enables High-Yield Preparation

3-Alkylcyclohexan-1-ols can be synthesized via catalytic hydrogenation of corresponding phenols or via Grignard addition to cyclohexanones [1]. For 3-propylcyclohexan-1-ol specifically, a practical route involves ring-opening of cyclohexene oxide with propylmagnesium bromide under anhydrous conditions . The latter method can yield the target compound with purities of 95% or higher after distillation . This synthetic accessibility contrasts with certain 2,6-disubstituted cyclohexanols, which require more elaborate routes and often produce complex stereoisomer mixtures that are difficult to separate [2].

Synthetic Methodology Process Chemistry Grignard Reaction

3-Propylcyclohexan-1-ol: Evidence-Based Application Scenarios for Procurement Decisions


Fragrance Formulation: Woody-Green Accord Development

Perfumers seeking a clean, green, woody note without camphoraceous or tarry off-odors should procure 3-propylcyclohexan-1-ol over 4-alkylcyclohexanols. As established by the olfactory profile evidence [1], the 3-alkyl substitution pattern confers a distinct woody-green-earthy character suitable for modern fine fragrances, personal care products, and household air care applications where a natural, fresh woody signature is desired.

Synthetic Intermediate for Liquid Crystal Materials

4-Alkylcyclohexanols are known intermediates in liquid crystal display (LCD) manufacturing . While 3-propylcyclohexan-1-ol has not been explicitly reported for this application, its commercial availability at industrial scale [2] and structural similarity to 4-propylcyclohexanol suggest it may serve as a precursor or alternative monomer in the synthesis of cyclohexane-based mesogens. Procurement for materials science R&D may yield novel liquid crystalline phases with altered transition temperatures.

Building Block for Bioactive Molecule Synthesis

Cyclohexanol derivatives are key structural motifs in many pharmacologically active compounds, including GABA(A) receptor modulators and anesthetics [3]. The 3-propyl substitution pattern offers a unique balance of lipophilicity (estimated logP ~2.8) and hydrogen-bonding capacity, which can be exploited to tune CNS penetration and target engagement. 3-Propylcyclohexan-1-ol may serve as a starting material for the synthesis of novel cyclohexanol-based drug candidates.

Process Chemistry Development: Lipophilicity-Controlled Extraction

The significant increase in logP from cyclohexanol (1.20) to 3-propylcyclohexan-1-ol (~2.8) [4] alters partitioning behavior in liquid-liquid extraction and biphasic catalysis. Researchers developing continuous flow processes or green chemistry protocols may select 3-propylcyclohexan-1-ol to achieve desired solubility profiles in organic phases while retaining the reactive hydroxyl functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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